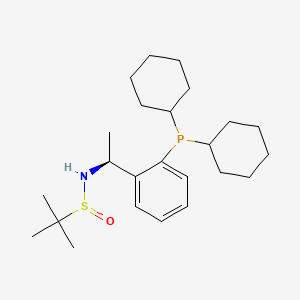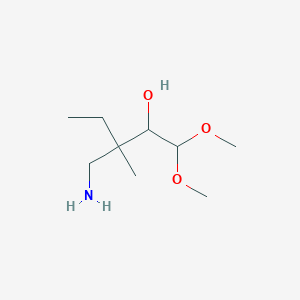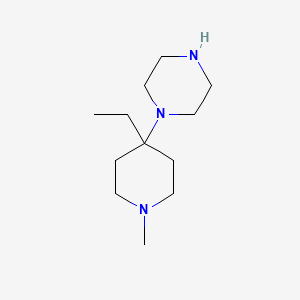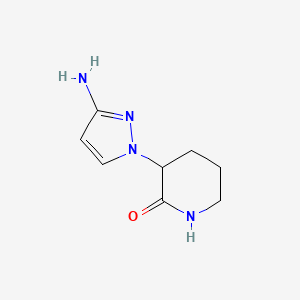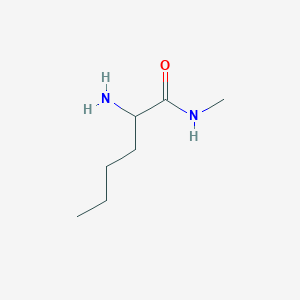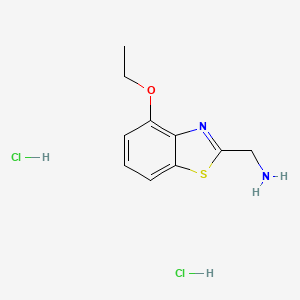
1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride typically involves the reaction of 4-ethoxy-1,3-benzothiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties.
Industry: The compound is used in the synthesis of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. It may inhibit enzymes such as dihydroorotase and DNA gyrase, disrupting essential cellular processes in microorganisms. The compound’s structure allows it to bind to these targets effectively, leading to its biological activity .
Comparación Con Compuestos Similares
1,3-Benzothiazole: A parent compound with similar structural features but lacking the ethoxy and methanamine groups.
2-Aminobenzothiazole: Another derivative with an amino group at the 2-position, showing different biological activities.
Uniqueness: 1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethoxy group enhances its solubility and reactivity, while the methanamine group contributes to its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C10H14Cl2N2OS |
|---|---|
Peso molecular |
281.20 g/mol |
Nombre IUPAC |
(4-ethoxy-1,3-benzothiazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H12N2OS.2ClH/c1-2-13-7-4-3-5-8-10(7)12-9(6-11)14-8;;/h3-5H,2,6,11H2,1H3;2*1H |
Clave InChI |
XUKNOXGTUQIABW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C2C(=CC=C1)SC(=N2)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




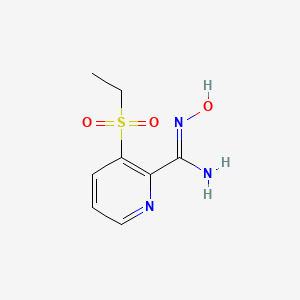

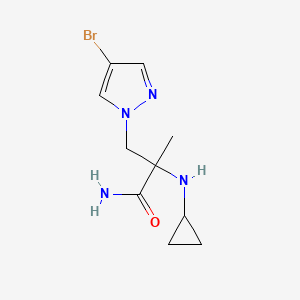


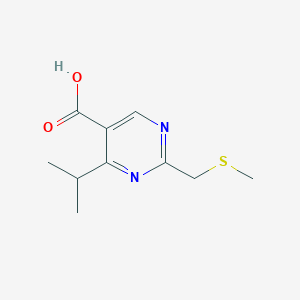
![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-fluoro-O-(phenylmethyl)-L-tyrosine](/img/structure/B15327560.png)
